Lanatoside C belongs to a class of compounds known as cardiac glycosides, which are characterized by their ability to inhibit the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently causes an increase in intracellular calcium concentration, enhancing myocardial contractility. Cardiac glycosides are further classified into two main categories: cardenolides and bufadienolides, with lanatoside C classified as a cardenolide .
The synthesis of lanatoside C typically involves extraction from natural sources such as Digitalis lanata. The extraction process includes the following steps:
The molecular formula of lanatoside C is , with a molar mass of approximately 985.13 g/mol. Its structure consists of a steroid nucleus (aglycone) known as digoxigenin, which is attached to four monosaccharide units: two digitoxoses, one glucose, and one 3-acetyldigitoxose.
The three-dimensional structure can be visualized using molecular modeling software, revealing how the compound interacts with its biological targets .
Lanatoside C undergoes several chemical reactions that are relevant for its pharmacological activity:
The primary mechanism of action for lanatoside C involves the inhibition of sodium-potassium ATPase in cardiac myocytes. This inhibition leads to:
Additionally, recent studies have indicated that lanatoside C may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of lanatoside C during synthesis .
Lanatoside C has several significant applications beyond its use as a cardiac glycoside:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3